molecular formula C10H17BrO2 B13317829 3-Bromo-4-(cyclopentylmethoxy)oxolane

3-Bromo-4-(cyclopentylmethoxy)oxolane

Cat. No.: B13317829
M. Wt: 249.14 g/mol
InChI Key: JNXVXANCMUHNLC-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopentylmethoxy)oxolane: is a chemical compound with the molecular formula C₁₀H₁₇BrO₂ and a molecular weight of 249.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and an oxolane ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclopentylmethoxy)oxolane typically involves the bromination of 4-(cyclopentylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(cyclopentylmethoxy)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(cyclopentylmethoxy)oxolane-3-azide, while oxidation with potassium permanganate could produce a corresponding carboxylic acid derivative .

Scientific Research Applications

3-Bromo-4-(cyclopentylmethoxy)oxolane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopentylmethoxy)oxolane involves its interaction with specific molecular targets. The bromine atom and the cyclopentylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-(cyclopentylmethoxy)oxolane is unique due to the presence of both the bromine atom and the cyclopentylmethoxy group. This combination imparts specific reactivity and binding properties, making it valuable in various research applications .

Properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

3-bromo-4-(cyclopentylmethoxy)oxolane

InChI

InChI=1S/C10H17BrO2/c11-9-6-12-7-10(9)13-5-8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

JNXVXANCMUHNLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2COCC2Br

Origin of Product

United States

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